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molecular formula C18H12FN3O B8462925 3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-YL)-1H-pyrrolo[3,2-B]pyridine

3-(4-Fluorophenyl)-1-hydroxy-2-(pyridin-4-YL)-1H-pyrrolo[3,2-B]pyridine

Cat. No. B8462925
M. Wt: 305.3 g/mol
InChI Key: ZSMYZLKEZDYVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084395B2

Procedure details

23 g (68.2 mmoles) of 2-(4-Fluoro-phenyl)-2-(3-nitro-pyridin-2-yl)-1-pyridin-4-yl-ethanone is dissolved in 700 mL of absolute ethanol. 2.2 g of 10% Palladium on charcoal is added to the solution which is stirred for 6 hours under a hydrogen atmosphere. The reaction mixture is filtered over celite, concentrated and the brown residue is purified by chromatography on silica gel (ethylacetate) to give 7 g of 3-(4-Fluoro-phenyl)-2-pyridin-4-yl-pyrrolo[3,2-b]pyridin-1-ol and 13 g of the starting material is recovered.
Name
2-(4-Fluoro-phenyl)-2-(3-nitro-pyridin-2-yl)-1-pyridin-4-yl-ethanone
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:17]2[C:22]([N+:23]([O-:25])=O)=[CH:21][CH:20]=[CH:19][N:18]=2)[C:9]([C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=O)=[CH:4][CH:3]=1>C(O)C.[Pd]>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:17]3=[N:18][CH:19]=[CH:20][CH:21]=[C:22]3[N:23]([OH:25])[C:9]=2[C:11]2[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
2-(4-Fluoro-phenyl)-2-(3-nitro-pyridin-2-yl)-1-pyridin-4-yl-ethanone
Quantity
23 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C(=O)C1=CC=NC=C1)C1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 6 hours under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over celite,
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the brown residue is purified by chromatography on silica gel (ethylacetate)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=C(N(C=2C1=NC=CC2)O)C2=CC=NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 33.6%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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